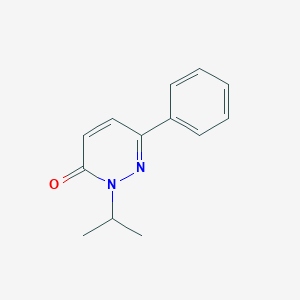
2-isopropyl-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-isopropyl-6-phenylpyridazin-3(2H)-one” is a derivative of pyridazin-3(2H)-one . These compounds are potent and selective inhibitors of phosphodiesterase 4 (PDE4) and are useful in the treatment, prevention, or suppression of pathological conditions, diseases, and disorders known to be susceptible to PDE4 inhibition .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isopropyl group and a phenyl group attached to a pyridazin-3(2H)-one core .科学的研究の応用
Solubility and Thermodynamic Properties
- Research on 6-phenylpyridazin-3(2H)-one (PPD), a compound related to 2-isopropyl-6-phenylpyridazin-3(2H)-one, focused on its solubility in pharmaceutical solvents. The study provided solubility data and solution thermodynamic properties of PPD in various solvents, crucial for its application in cardiovascular treatments. This study demonstrated PPD's endothermic and entropy-driven dissolution in all tested solvents, suggesting potential for pharmaceutical formulations (Shakeel et al., 2019).
Anti-inflammatory and Analgesic Properties
- A study synthesized new derivatives of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones to investigate their anti-inflammatory and analgesic activities. This research aimed to discover compounds with favorable properties for treating inflammation and pain, without causing ulcerogenic and cardiovascular side effects. The findings indicated the potential of these derivatives as therapeutic agents (Sharma & Bansal, 2016).
Insecticidal Activity
- A study on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, similar in structure to this compound, revealed significant insecticidal activities against Plutella xylostella. This highlights the potential of such compounds in agricultural applications, particularly in pest control strategies (Wu et al., 2012).
Synthesis and Structural Study
- A study on the synthesis and structural characterization of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate, closely related to this compound, provides insight into the molecular structure and behavior of such compounds. Understanding the molecular structure is vital for their potential application in chemical and pharmaceutical industries (Vimalraj et al., 2010).
Electrophilic Cyanating Agents
- Research on 2-cyanopyridazin-3(2H)-ones, related to this compound, explored their use as electrophilic cyanating agents. This study emphasizes the chemical versatility of pyridazin-3(2H)-one derivatives, making them valuable in synthetic organic chemistry (Kim et al., 2005).
Synthesis of Novel Derivatives
- A report on the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones shows the potential for creating new compounds with varied biological activities. This research contributes to the development of new pharmaceuticals and pesticides (Tsolomiti et al., 2007).
Photochemical and Thermal Synthesis
- A study on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, involving compounds similar to this compound, indicates the potential of these compounds in developing new materials with unique electronic and photophysical properties. This could be significant for applications in materials science and photovoltaics (Bonnet et al., 2003).
作用機序
Target of Action
It is noted that similar compounds have been used as potentiators in combination with dna damaging cytotoxic agents . This suggests that 2-isopropyl-6-phenylpyridazin-3(2H)-one may interact with DNA or associated proteins.
Mode of Action
It is suggested that similar compounds compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death . This implies that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is suggested that similar compounds are involved in dna repair damage . This suggests that this compound may affect similar pathways, leading to downstream effects such as genomic dysfunction and cell death.
Pharmacokinetics
It is noted that most of the synthesized compounds in a related study were predicted to have good pharmacokinetics properties in a theoretical kinetic study . This suggests that this compound may have favorable ADME properties that impact its bioavailability.
Result of Action
It is suggested that similar compounds result in genomic dysfunction and cell death . This implies that this compound may have similar effects.
将来の方向性
特性
IUPAC Name |
6-phenyl-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZWSPMEGALTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
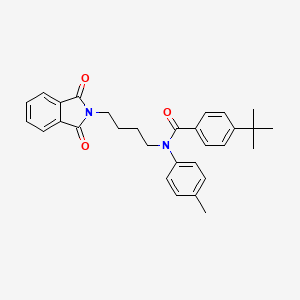
![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
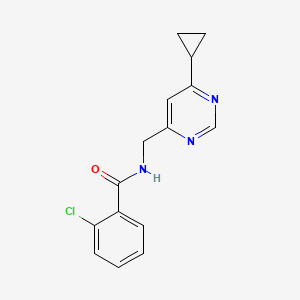
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)
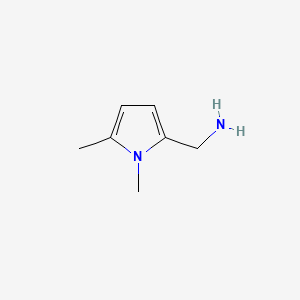

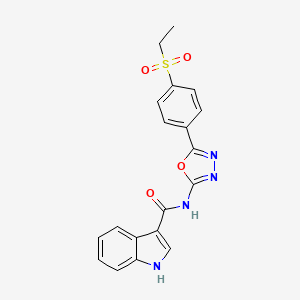
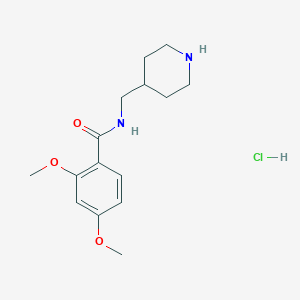
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
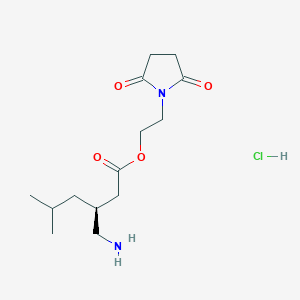
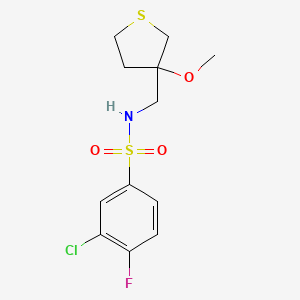
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)